2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate
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Description
The compound “2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate” is a chemical compound with the molecular formula C15H11BrClNO3 . It is also known as Benzamide, 2-(acetyloxy)-N-(4-bromo-2-chlorophenyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide moiety that is N-linked to a benzyl group . The molecular weight of this compound is 368.61 .Scientific Research Applications
Spectroscopic Investigations and Computational Study
A significant body of research has been dedicated to the spectroscopic investigations and computational studies of compounds structurally similar to "2-((4-Bromo-2-chlorophenyl)carbamoyl)phenyl acetate". For example, Panicker et al. (2010) focused on the Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra of a related compound. Theoretical analysis using the Gaussian03 quantum chemistry codes revealed insights into the vibrational wavenumbers and normal modes of the compound. This study highlighted the compound's potential in nonlinear optics due to its significant first hyperpolarizability, which is a measure of its non-linear optical activity. This makes it an attractive object for future studies in this field, thanks to its charge transfer interaction through a π-conjugated path Panicker et al., 2010.
Properties
IUPAC Name |
[2-[(4-bromo-2-chlorophenyl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c1-9(19)21-14-5-3-2-4-11(14)15(20)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGFVLLIMNDIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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